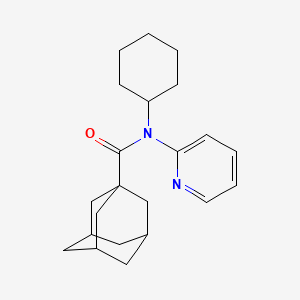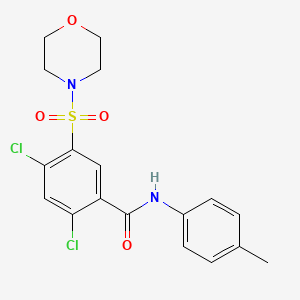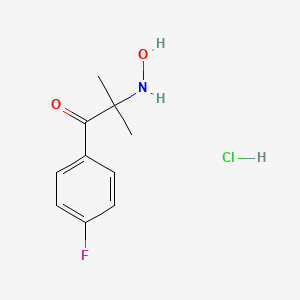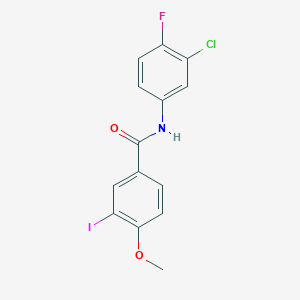
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide (CPCA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPCA is a derivative of adamantanecarboxamide and belongs to the class of NMDA receptor antagonists. In
Mecanismo De Acción
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is a non-competitive NMDA receptor antagonist. It binds to the ion channel of the NMDA receptor and prevents the influx of calcium ions into the cell. This mechanism of action is responsible for the neuroprotective and anti-cancer effects of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide (Chen et al., 2019).
Biochemical and Physiological Effects
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been shown to have various biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF) and activate the Akt/mTOR signaling pathway, which is responsible for cell survival and growth. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide can also increase the levels of glutathione and superoxide dismutase, which are involved in antioxidant defense (Cui et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide in lab experiments is its high potency and selectivity. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been shown to have a higher affinity for the NMDA receptor than other NMDA receptor antagonists such as MK-801 and memantine. However, one of the limitations of using N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is its low solubility in water, which can make it difficult to administer in lab experiments (Shi et al., 2011).
Direcciones Futuras
There are several future directions for the research on N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide. One potential direction is the development of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential applications of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide in the treatment of other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Additionally, the anti-cancer effects of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide could be further explored for the development of novel cancer therapies (Wang et al., 2019).
Conclusion
In conclusion, N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide involves the reaction between cyclohexylamine and 2-pyridinecarboxylic acid, followed by the reaction with adamantanecarboxylic acid chloride. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been extensively studied for its potential applications in the fields of neuroscience and cancer research. Its mechanism of action involves the non-competitive inhibition of the NMDA receptor. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide, including the development of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide derivatives and the investigation of its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis method of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide involves the reaction between cyclohexylamine and 2-pyridinecarboxylic acid, followed by the reaction with adamantanecarboxylic acid chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the product is obtained through recrystallization (Shi et al., 2011).
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is in the field of neuroscience. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been shown to have neuroprotective effects and can prevent excitotoxicity-induced neuronal death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease (Cui et al., 2018).
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has also been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide achieves this by inducing apoptosis and inhibiting cell proliferation (Wang et al., 2019).
Propiedades
IUPAC Name |
N-cyclohexyl-N-pyridin-2-yladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c25-21(22-13-16-10-17(14-22)12-18(11-16)15-22)24(19-6-2-1-3-7-19)20-8-4-5-9-23-20/h4-5,8-9,16-19H,1-3,6-7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJZDCOCXXQGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1-carboxylic acid cyclohexyl-pyridin-2-YL-amide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155478.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)
![1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5155489.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methyl-2-pyrazinyl)methyl]propanamide](/img/structure/B5155495.png)
![2-(1-azepanyl)-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B5155503.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5155530.png)

![propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5155551.png)
![3-bromo-N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5155560.png)
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155568.png)

![N-mesityl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5155583.png)

![5-(2-fluorophenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5155591.png)